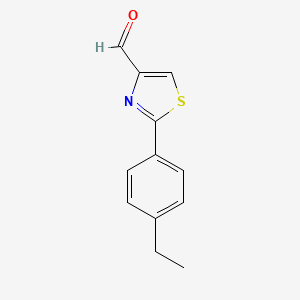

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Description

Significance of Thiazole (B1198619) Heterocycles in Advanced Organic Chemistry Research

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. researchgate.net This structural motif is a cornerstone in the field of heterocyclic chemistry, with its derivatives finding broad applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netglobalresearchonline.net

Historical Perspectives and Evolution of Thiazole Chemistry

The journey of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the groundwork for its synthesis and reactivity studies. ijper.orgnih.gov The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a fundamental and widely used method for constructing the thiazole ring. nih.govnih.gov Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies and a deeper understanding of the thiazole ring's chemical behavior. ijper.org The discovery of the thiazole moiety in natural products of profound biological importance, such as vitamin B1 (thiamine), catalyzed a surge of research interest that continues to this day. eurekaselect.comslideshare.net

Role of Thiazole as a Privileged Scaffold in Synthetic Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a fertile starting point for the design of novel bioactive compounds. researchgate.net The thiazole ring is a quintessential example of such a scaffold. researchgate.netnih.govmonash.edu Its presence in a wide array of FDA-approved drugs, including anticancer agents like Dasatinib and Dabrafenib, underscores its therapeutic relevance. nih.govmonash.edu The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. nih.gov This has led to the development of thiazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govnumberanalytics.com

Structural Features and Electronic Properties of Thiazole Systems

Thiazoles are planar, aromatic compounds characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org The presence of the sulfur and nitrogen heteroatoms influences the electron distribution within the ring, making it electron-rich. nih.gov This electronic nature dictates its reactivity, with electrophilic substitution typically occurring at the C5 position. researchgate.net The proton at the C2 position is notably acidic, allowing for deprotonation by strong bases to form a reactive nucleophile. nih.govwikipedia.org

Table 1: Calculated Electronic Properties of Thiazole and Substituted Thiazoles

| Compound System | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | ∆E (eV) | Dipole Moment (µ, D) |

|---|---|---|---|---|---|

| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |

| 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |

| 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |

| 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 | 1.843 |

Data sourced from computational studies and illustrates the effect of substitution on the electronic properties of the thiazole ring. researchgate.netresearchgate.net

Importance of Carbaldehyde Functionality in Organic Transformations

The carbaldehyde group, often referred to as an aldehyde, is a pivotal functional group in organic synthesis. medium.comwikipedia.org Its inherent reactivity and susceptibility to a wide range of chemical transformations make it an invaluable tool for the construction of complex molecular architectures. numberanalytics.com

Reactivity Profile of Aromatic and Heterocyclic Aldehydes

Aldehydes are characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. medium.com The polarity of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.org Aromatic and heterocyclic aldehydes, where the aldehyde group is attached to an aromatic or heteroaromatic ring, exhibit distinct reactivity patterns. nih.gov The conjugation of the carbonyl group with the π-system of the ring can influence its electrophilicity. nih.gov These aldehydes readily participate in a plethora of reactions, including:

Nucleophilic addition reactions: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form alcohols or cyanohydrins. wikipedia.org

Condensation reactions: Reactions with amines to form imines (Schiff bases), and with enolates in aldol (B89426) condensations. acs.org

Oxidation: Can be easily oxidized to the corresponding carboxylic acids. numberanalytics.com

Reduction: Can be reduced to primary alcohols. numberanalytics.com

The reactivity of heterocyclic aldehydes can be further modulated by the nature and position of the heteroatoms in the ring. nih.gov

Strategic Utility of Aldehyde Groups as Synthetic Handles

The aldehyde group serves as a versatile "synthetic handle," allowing for the introduction of diverse functionalities and the construction of intricate molecular frameworks. unm.edu Its ability to undergo a multitude of transformations makes it a key intermediate in multi-step syntheses. rsc.orgnih.gov For instance, the aldehyde can be converted into an alkene via the Wittig reaction, an amine via reductive amination, or a more complex substituent through a variety of C-C bond-forming reactions. acs.orgacs.org This strategic utility is paramount in the synthesis of pharmaceuticals, natural products, and functional materials. numberanalytics.comrsc.org

Rationale for Investigating 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

The scientific interest in this compound stems from the unique interplay of its constituent parts: the 2-phenyl-thiazole core, the 4-ethyl substituent on the phenyl ring, and the carbaldehyde (aldehyde) group at the 4-position of the thiazole ring. This specific arrangement suggests a rich and complex chemical profile that warrants further exploration.

The reactivity of this compound is dictated by the electronic and steric properties of its substituents. The thiazole ring itself is an electron-rich aromatic system. The phenyl group at the 2-position further influences the electronic environment of the thiazole ring.

The ethyl group at the para-position of the phenyl ring is an electron-donating group through induction. This can increase the electron density on the phenyl ring and, by extension, the thiazole moiety, potentially affecting its reactivity in electrophilic substitution reactions. The ethyl group also enhances the lipophilicity of the molecule, which could influence its solubility and interactions with biological systems. evitachem.com

The carbaldehyde group at the 4-position is a key functional group that opens up numerous avenues for chemical transformations. The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. evitachem.com It can also participate in a variety of condensation reactions to form larger, more complex molecules. The electron-withdrawing nature of the aldehyde can influence the reactivity of the thiazole ring itself.

The combination of an electron-donating ethylphenyl group and an electron-withdrawing carbaldehyde group on the same thiazole scaffold creates a unique electronic profile that could lead to interesting and potentially useful chemical properties.

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While research exists on related compounds, such as 2-(4-chlorophenyl)-thiazole-4-carbaldehyde and 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid, there is a lack of specific studies dedicated to the synthesis, characterization, and reactivity of the title compound. sigmaaldrich.comscbt.com This absence of data presents a clear opportunity for original research to contribute to the field of heterocyclic chemistry. The synthesis of this compound has not been explicitly described, though general methods like the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides, are well-established for creating the thiazole core. evitachem.com

Table 1: Comparison of Related Thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Differences from Target Compound |

| 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde | 21278-77-3 | C10H6ClNOS | Chloro substituent instead of ethyl. sigmaaldrich.com |

| 2-(4-bromophenyl)-thiazole-4-carbaldehyde | 21166-30-3 | C10H6BrNOS | Bromo substituent instead of ethyl. lab-chemicals.com |

| 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid | Not Available | C12H11NO2S | Carboxylic acid at position 4 instead of carbaldehyde. scbt.com |

| 2-(4-Ethylphenyl)thiazole (B3266261) | 42156-17-2 | C11H11NS | Lacks the carbaldehyde group at position 4. evitachem.com |

This table was generated by the author based on data from cited sources.

Research on thiazole carbaldehydes is an active area within medicinal and materials chemistry. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The aldehyde functionality allows for the introduction of various pharmacophores and functional groups, leading to the development of novel compounds with potential biological activities. acs.org

Current research often focuses on the following areas:

Synthesis of Novel Derivatives: Chemists are continuously exploring new and efficient methods for the synthesis of substituted thiazole carbaldehydes. This includes one-pot, multi-component reactions that offer high yields and operational simplicity. sci-hub.se

Development of Bioactive Agents: Thiazole-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcbijournal.com The aldehyde group can be a key feature for interaction with biological targets.

Sensors and Materials Science: The electronic properties of thiazole derivatives make them candidates for applications in materials science, such as in the development of fluorescent sensors for detecting specific ions or molecules. nih.gov

The investigation of this compound would be a valuable addition to this field, potentially uncovering new synthetic routes and applications for this unique molecular scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXTBVDXBOLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693095 | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-27-6 | |

| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of 2 4 Ethyl Phenyl Thiazole 4 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is a hub of chemical reactivity, serving as a key site for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Additions (e.g., formation of imines, oximes, hydrazones)

The reaction of aldehydes with ammonia (B1221849) derivatives is a classic example of nucleophilic addition, often followed by elimination of a water molecule. jifro.ir These reactions are typically catalyzed by a weak acid. jifro.ir For 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, this pathway leads to the formation of various C=N double-bonded derivatives such as imines (Schiff bases), oximes, and hydrazones.

Imines: Formed by the reaction with primary amines, these compounds are valuable intermediates in organic synthesis. researchgate.net

Oximes: These result from the condensation reaction of the aldehyde with hydroxylamine. sigmaaldrich.com Oxime derivatives are notable for their use as intermediates in the synthesis of amides and nitriles and are found in various bioactive molecules. researchgate.net

Hydrazones: The reaction with hydrazine (B178648) or its substituted derivatives (like phenylhydrazine) yields hydrazones. nih.govgoogle.com These derivatives are often crystalline solids and have applications in the synthesis of heterocyclic compounds. nih.govbyjus.com

Table 1: Nucleophilic Addition Reactions of this compound This table is interactive. Click on the headers to sort.

| Reactant | Product Class | Representative Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (NH₂NH₂) | Hydrazone | |

| Phenylhydrazine | Phenylhydrazone |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig reactions for alkene formation)

Condensation reactions provide powerful methods for forming new carbon-carbon bonds, converting the aldehyde group into a more complex side chain, typically an alkene.

Knoevenagel Condensation: This reaction involves the aldehyde and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine. mychemblog.comthermofisher.comnumberanalytics.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. mychemblog.com Common active methylene compounds include malononitrile, diethyl malonate, and ethyl acetoacetate. thermofisher.comnumberanalytics.com

Aldol Condensation: Since this compound lacks α-hydrogens, it cannot undergo self-condensation. However, it can act as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with an enolizable ketone, such as acetone, under basic or acidic conditions to form an α,β-unsaturated ketone. mdpi.com

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. openstax.org A key advantage of this reaction is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.orgopenstax.org Stabilized ylides generally lead to the formation of the (E)-alkene isomer. nih.gov

Table 2: Condensation Reactions for Alkene Formation

| Reaction Type | Reagents | Representative Product Structure |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine | |

| Crossed-Aldol Condensation | Acetone, NaOH | |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane |

Reductions to Alcohols and Oxidations to Carboxylic Acids or Esters

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two other important classes of compounds.

Reduction to Alcohol: Aldehydes are easily reduced to primary alcohols using mild reducing agents. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and ease of handling. This reaction converts the carbaldehyde to [2-(4-ethylphenyl)thiazol-4-yl]methanol.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-ethylphenyl)thiazole-4-carboxylic acid, using various oxidizing agents. scbt.comsigmaaldrich.com This transformation is a fundamental process in organic synthesis.

Oxidation to Ester: While direct conversion of an aldehyde to an ester is possible, a more common route involves a two-step process: oxidation of the aldehyde to the carboxylic acid, followed by esterification. For example, reacting 2-(4-ethylphenyl)thiazole-4-carboxylic acid with an alcohol (e.g., ethanol) under acidic conditions yields the corresponding ethyl ester. sigmaaldrich.com

Table 3: Redox Reactions of the Carbaldehyde Group

| Transformation | Typical Reagent(s) | Product Structure |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) or Chromic Acid (H₂CrO₄) | |

| Esterification (via acid) | 1. Oxidation 2. Ethanol (EtOH), H⁺ |

Formation of Acetals and Hemiacetals for Protection or Further Reactivity

The reaction of an aldehyde with an alcohol in the presence of an acid catalyst produces a hemiacetal, which can then react with a second equivalent of alcohol to form an acetal. youtube.com This reaction is reversible. Acetals are excellent protecting groups for aldehydes because they are stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. khanacademy.orgyoutube.com A common strategy involves using a diol, such as ethylene (B1197577) glycol, to form a cyclic acetal, a reaction that is often more favorable. youtube.com

Table 4: Acetal Formation for Carbonyl Protection

| Reactant | Conditions | Product Structure |

|---|---|---|

| Ethylene Glycol | Acid Catalyst (e.g., H⁺), Removal of H₂O |

Modifications of the Thiazole (B1198619) Ring

Electrophilic Aromatic Substitution (if applicable and regioselective)

The thiazole ring is an electron-deficient aromatic system, which makes it generally unreactive towards electrophilic aromatic substitution (EAS). researchgate.netmasterorganicchemistry.com The reaction is further disfavored by the presence of the electron-withdrawing carbaldehyde group at the C4 position. The only available position on the thiazole ring for substitution is the C5 position.

While electrophilic substitution on five-membered heterocycles like pyrrole (B145914) and furan (B31954) preferentially occurs at the C2 and C5 positions quora.com, the inherent electronic properties of thiazole make such reactions challenging. Any electrophilic attack would be more likely to occur on the 4-ethylphenyl ring, which is activated by the ethyl group. Therefore, achieving selective electrophilic substitution at the C5 position of the thiazole ring in this compound would likely require harsh reaction conditions, and the yields are expected to be low. No specific examples of this transformation for the title compound are readily found in the literature, underscoring its difficulty.

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) on the heterocyclic thiazole ring or the appended phenyl ring is a potential pathway for derivatization, contingent upon appropriate activation.

On the Thiazole Ring: The thiazole ring itself is generally considered electron-rich, which makes it more susceptible to electrophilic rather than nucleophilic substitution. However, the presence of the strongly electron-withdrawing carbaldehyde group at the C4 position can activate the ring towards nucleophilic attack, particularly at the C2 and C5 positions. While less common than electrophilic substitutions, reactions with potent nucleophiles could potentially lead to substitution, especially if a suitable leaving group were present at one of these positions. For instance, a halogen atom at the C2 or C5 position of the thiazole ring would be susceptible to displacement by various nucleophiles.

On the Phenyl Ring: The 4-ethylphenyl group is not intrinsically activated for SNAr. The ethyl group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro or cyano groups) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov Therefore, direct nucleophilic substitution on the ethylphenyl ring of the parent compound is highly unlikely under standard SNAr conditions.

Ring-Opening and Rearrangement Reactions

The thiazole core, despite its aromatic stability, can undergo ring-opening or rearrangement reactions under specific conditions, providing a route to structurally distinct heterocyclic or acyclic compounds.

Studies on related 2-phenyl-4-aryliden-5(4H)-thiazolones have shown that the thiazole ring can be opened. nih.gov For example, treatment with a base in an alcohol (e.g., sodium methoxide (B1231860) in methanol) can induce methanolysis, cleaving the heterocyclic ring to form ester and thioamide functionalities. nih.gov Similarly, the presence of a Lewis acid like BF₃·OEt₂ in methanol (B129727) can also promote ring-opening. nih.gov

For this compound, analogous reactions could be envisioned. Under harsh basic or acidic conditions, or through reactions targeting the endocyclic sulfur or nitrogen atoms, the thiazole ring could be cleaved. For example, strong reducing agents or certain organometallic reagents might induce ring fragmentation. Such transformations, while potentially complex, offer pathways to novel molecular scaffolds that are not accessible through simple functional group derivatization.

Diversification at the 4-Ethylphenyl Moiety

The 4-ethylphenyl substituent provides another handle for structural modification, allowing for changes in the steric and electronic properties of the molecule.

Functionalization of the Ethyl Group (e.g., oxidation, halogenation)

The benzylic methylene (-CH₂-) group of the ethyl substituent is a prime site for functionalization due to its increased reactivity.

Oxidation: The ethyl group can be oxidized to introduce new functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic position to a carboxylic acid, transforming the ethylphenyl moiety into a 4-carboxyphenyl group. This would yield 4-(4-carboxy-phenyl)-thiazole-4-carbaldehyde. Milder oxidation conditions could potentially yield the corresponding ketone, 2-(4-acetyl-phenyl)-thiazole-4-carbaldehyde.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position to give 2-[4-(1-bromoethyl)phenyl]-thiazole-4-carbaldehyde. This halogenated derivative serves as a versatile intermediate for further nucleophilic substitution reactions.

| Reaction Type | Reagent Example | Potential Product |

| Oxidation (strong) | KMnO₄ | 4-(4-carboxy-phenyl)-thiazole-4-carbaldehyde |

| Oxidation (mild) | MnO₂ | 2-(4-acetyl-phenyl)-thiazole-4-carbaldehyde |

| Halogenation | NBS, AIBN | 2-[4-(1-bromoethyl)phenyl]-thiazole-4-carbaldehyde |

Aromatic Substitution on the Phenyl Ring (e.g., nitration, halogenation)

The phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce substituents directly onto the aromatic core. The existing ethyl group is an activating, ortho, para-directing group. Since the para position is blocked by the thiazole ring, substitution will occur at the ortho positions (C3 and C5 of the phenyl ring). youtube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group, yielding 2-(4-ethyl-3-nitro-phenyl)-thiazole-4-carbaldehyde. The presence of a nitro group on the phenyl ring has been documented for related phenylthiazole structures. sigmaaldrich.comsigmaaldrich.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogenation at the ortho position, affording products like 2-(3-bromo-4-ethyl-phenyl)-thiazole-4-carbaldehyde. The synthesis of various halogenated phenylthiazoles has been well-established. acs.orgchemicalbook.com

| Reaction Type | Reagent Example | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-ethyl-3-nitro-phenyl)-thiazole-4-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(3-bromo-4-ethyl-phenyl)-thiazole-4-carbaldehyde |

| Chlorination | Cl₂, AlCl₃ | 2-(3-chloro-4-ethyl-phenyl)-thiazole-4-carbaldehyde |

Combinatorial Synthesis Approaches for Library Generation

The this compound scaffold is an excellent starting point for combinatorial synthesis and the generation of chemical libraries. uri.edu The aldehyde functionality is particularly amenable to a wide array of high-throughput reactions.

Libraries can be constructed by reacting the aldehyde with a diverse set of building blocks. Key diversification reactions include:

Reductive Amination: Reaction with a library of primary or secondary amines followed by reduction (e.g., with NaBH₃CN) generates a library of aminomethylthiazole derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with a collection of phosphonium ylides or phosphonate (B1237965) esters can produce a wide variety of alkene-linked derivatives.

Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) via Knoevenagel condensation, or with hydrazines and hydroxylamines to form hydrazones and oximes, respectively, provides further structural diversity.

These approaches allow for the rapid synthesis of hundreds or thousands of related compounds, which is a powerful strategy in fields like drug discovery. nih.govrsc.org The core thiazole structure can be prepared, followed by parallel synthesis to introduce diversity at the C4 position. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecular structure influence its chemical reactivity. For derivatives of this compound, such studies can provide fundamental insights into the electronic and steric effects governing their transformations.

Systematic investigations on related substituted 2-phenylthiazolidines have established linear Hammett plots, which correlate reaction rates with the electronic properties (as defined by the Hammett substituent constant, σ) of substituents on the phenyl ring. researchgate.net These studies typically show negative ρ (rho) values, indicating that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing a positive charge buildup in the transition state. researchgate.net

For derivatives of this compound, similar principles apply:

Effect of Phenyl Substituents: Introducing electron-withdrawing groups (e.g., -NO₂) onto the phenyl ring would decrease the electron density of the entire molecule. This would make the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, additional electron-donating groups would decrease the reactivity of the aldehyde.

Proton Acidity: The acidity of the proton at C5 of the thiazole ring can be influenced by substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring would increase the acidity of the C5-H bond, potentially facilitating its removal in base-catalyzed reactions.

These relationships are crucial for predicting reaction outcomes and for designing synthetic routes to new derivatives with desired chemical properties. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Ethyl Phenyl Thiazole 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals in 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

COSY (Correlation Spectroscopy) : The COSY experiment would reveal the scalar coupling network between protons. For the ethyl group, a cross-peak between the quartet and triplet signals would confirm their connectivity. Similarly, correlations between the aromatic protons on the phenyl ring would help in assigning their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group, the aromatic ring, and the thiazole (B1198619) ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the thiazole proton and the carbons of the phenyl ring, as well as the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which helps in determining the preferred conformation of the molecule. For example, through-space interactions between the thiazole proton and the ortho protons of the phenyl ring could be observed.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde-H | ~9.9 | ~185.0 | C4, C5 |

| Thiazole-H5 | ~8.2 | ~128.0 | C4, Aldehyde-C, C2 |

| Phenyl-H (ortho) | ~7.9 (d) | ~129.0 | C2, Phenyl-C (ipso), Phenyl-C (meta) |

| Phenyl-H (meta) | ~7.3 (d) | ~127.0 | Phenyl-C (ipso), Phenyl-C (ortho), Ethyl-CH₂ |

| Ethyl-CH₂ | ~2.7 (q) | ~29.0 | Ethyl-CH₃, Phenyl-C (para) |

| Ethyl-CH₃ | ~1.2 (t) | ~15.0 | Ethyl-CH₂ |

| Thiazole-C2 | - | ~168.0 | - |

| Thiazole-C4 | - | ~150.0 | - |

| Phenyl-C (ipso) | - | ~130.0 | - |

| Phenyl-C (para) | - | ~148.0 | - |

Note: This table presents expected chemical shift ranges and correlations based on known data for similar structures. Actual experimental values may vary.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to investigate the presence of different crystalline forms, or polymorphs. Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. For this compound, a successful crystal structure determination would yield precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the thiazole ring, the dihedral angle between the thiazole and phenyl rings, and the conformation of the ethyl group. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking, would be elucidated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the determination of its elemental formula. For this compound (C₁₂H₁₁NOS), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), and cleavage of the thiazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands. For instance, a strong band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. The C=N stretching of the thiazole ring would appear in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C-S bond in the thiazole ring and the C-C bonds of the aromatic ring, often give rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1700 - 1720 | FT-IR |

| Thiazole Ring | C=N Stretch | 1600 - 1650 | FT-IR, Raman |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Aromatic C-H | C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H | C-H Stretch | < 3000 | FT-IR, Raman |

| Thiazole Ring | C-S Stretch | 600 - 800 | Raman |

Note: This table presents expected vibrational frequencies based on known data for similar structures.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the phenyl ring and the thiazole-4-carbaldehyde system would likely result in absorption maxima in the UV-A or near-visible region.

Fluorescence Spectroscopy : Many thiazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent polarity and the molecular conformation, providing further information about its electronic structure and excited state properties.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if chiral derivatives are formed)

The intrinsic achirality of this compound means that in its ground state, it does not exhibit chiroptical properties. However, the introduction of a stereogenic center through synthetic modification of the aldehyde functional group would yield chiral derivatives. The enantiomeric purity of these derivatives is a critical parameter, and chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serve as powerful non-destructive techniques for its determination.

Chiroptical spectroscopy probes the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu In CD spectroscopy, the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) is measured as a function of wavelength. yale.eduyale.edu Optically active compounds display characteristic CD signals, known as Cotton effects, in the vicinity of their chromophoric absorptions. researchgate.net The intensity of a CD signal is directly proportional to the concentration of the chiral substance and, crucially, to its enantiomeric excess (ee).

For a pair of enantiomers, the CD spectra are perfect mirror images, with Cotton effects of equal magnitude but opposite signs. nih.gov This principle forms the basis for determining the enantiomeric excess of a mixture. By measuring the CD signal of a sample with an unknown ee and comparing it to the signal of a pure enantiomer under identical conditions, the ee can be calculated using the following relationship:

ee (%) = ([CD]sample / [CD]pure enantiomer) x 100

Where [CD] is the intensity of the CD signal at a specific wavelength. In practice, a calibration curve is often constructed by plotting the CD intensity against known ee values of prepared mixtures of the two enantiomers. nih.gov This approach allows for the accurate determination of ee in unknown samples. nih.govnih.gov

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the rotation of the plane of plane-polarized light as a function of wavelength. yale.eduyale.edu A plot of the specific rotation versus wavelength constitutes an ORD curve. youtube.com Similar to CD, enantiomers exhibit mirror-image ORD curves. rsc.org The plain curve ORD, measured at a wavelength distant from any absorption bands (e.g., the sodium D-line at 589 nm), can provide a preliminary indication of optical purity. However, the analysis of the entire ORD curve, particularly the anomalous dispersion in the region of a Cotton effect, offers more detailed structural information and can also be used for quantitative ee determination.

Hypothetical Case Study: Chiral Alcohol Derivative

To illustrate the application of these principles, let us consider a hypothetical scenario where this compound is subjected to an enantioselective reduction to yield the corresponding chiral alcohol, (R)- and (S)-[2-(4-ethyl-phenyl)-thiazol-4-yl]methanol.

The introduction of the stereogenic carbinol center renders the molecule chiral. The thiazole ring and the phenyl group act as chromophores, and their electronic transitions are expected to give rise to Cotton effects in the CD spectrum. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) at the stereocenter. For instance, empirical rules and theoretical calculations often allow for the assignment of absolute configuration based on the observed CD spectrum. nih.govnih.gov

The enantiomeric excess of a synthetically prepared sample of [2-(4-ethyl-phenyl)-thiazol-4-yl]methanol could be determined by measuring its CD spectrum and comparing it to a reference spectrum of one of the pure enantiomers. The following interactive table presents hypothetical CD data for mixtures of the (R)- and (S)-enantiomers of this alcohol, measured at the wavelength of maximum positive Cotton effect for the (R)-enantiomer.

| Sample ID | % (R)-enantiomer | % (S)-enantiomer | Enantiomeric Excess (ee) % | Hypothetical CD Signal (mdeg) at λmax |

| 1 | 100 | 0 | 100 | +50.0 |

| 2 | 90 | 10 | 80 | +40.0 |

| 3 | 75 | 25 | 50 | +25.0 |

| 4 | 50 | 50 | 0 | 0.0 |

| 5 | 25 | 75 | -50 | -25.0 |

| 6 | 10 | 90 | -80 | -40.0 |

| 7 | 0 | 100 | -100 | -50.0 |

| Unknown | N/A | N/A | To be determined | +35.0 |

From the data in the table, a calibration curve can be plotted. For the "Unknown" sample with a CD signal of +35.0 mdeg, the enantiomeric excess can be calculated to be 70% in favor of the (R)-enantiomer.

Computational and Theoretical Investigations of 2 4 Ethyl Phenyl Thiazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a popular and effective method for computing the molecular structure and energies of molecules. shd-pub.org.rs Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are frequently employed to investigate the properties of thiazole (B1198619) derivatives and other organic compounds. shd-pub.org.rsresearchgate.netiosrjournals.org Such calculations can be performed for the molecule in a vacuum (gas-phase) or by using models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent. shd-pub.org.rs

A fundamental step in any computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. iosrjournals.orgmjcce.org.mk

Following optimization, the electronic properties can be analyzed. Central to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that charge transfer can easily occur within the molecule. shd-pub.org.rsiosrjournals.org These interactions, such as intramolecular hyperconjugative interactions, can be revealed through this analysis. shd-pub.org.rs From the energies of these FMOs, various reactivity descriptors like ionization potential and electron affinity can be calculated. nih.gov

Interactive Table 1: Illustrative Frontier Molecular Orbital Energies for 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde (Illustrative Data)

This table presents hypothetical, yet realistic, FMO energy values calculated using a DFT/B3LYP method.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.10 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Understanding how charge is distributed across a molecule is crucial for predicting its interactions. Natural Bond Orbital (NBO) analysis is a powerful tool used to demonstrate charge transfer between localized bonds and lone pairs, providing a detailed picture of intramolecular interactions. shd-pub.org.rsresearchgate.net Additionally, the calculation of atomic charges (e.g., Mulliken charges) assigns partial charges to each atom, highlighting electrophilic and nucleophilic centers. researchgate.netiosrjournals.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral. These maps are invaluable for predicting reactive sites. researchgate.netresearchgate.net

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.netmjcce.org.mk These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. mdpi.com This analysis enables the assignment of specific vibrational modes (e.g., stretching, bending) to observed peaks in experimental IR and Raman spectra, confirming the functional groups present in the molecule. researchgate.netnih.gov

Interactive Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data)

This table shows hypothetical calculated vibrational frequencies and their assignments, which would typically be compared to experimental FT-IR and Raman spectra.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3080 | C-H stretch | Aromatic (phenyl) and thiazole rings |

| 2970 | C-H stretch | Ethyl group (aliphatic) |

| 2850 | C-H stretch | Aldehyde group |

| 1695 | C=O stretch | Aldehyde carbonyl |

| 1605 | C=C stretch | Aromatic ring |

| 1540 | C=N stretch | Thiazole ring |

| 830 | C-S stretch | Thiazole ring |

Prediction of Reactivity and Regioselectivity (e.g., Fukui functions)

Conceptual DFT provides a framework for quantifying chemical reactivity. Beyond the HOMO-LUMO gap, reactivity descriptors such as chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to predict a molecule's behavior in chemical reactions. nih.gov

To predict the regioselectivity (i.e., which atom in the molecule is most likely to react), Fukui functions are calculated. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

Radical attack .

This analysis provides a detailed map of local reactivity across the molecule.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mjcce.org.mkmdpi.com The calculated shifts for a proposed structure can be compared directly with experimental NMR data. A strong correlation between the theoretical and experimental values provides powerful evidence for the correct structural assignment. mjcce.org.mk

Interactive Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

Simulations are often compared against experimental results to validate the structure.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.98 | 10.01 | Singlet |

| Thiazole-H | 8.15 | 8.18 | Singlet |

| Phenyl-H (ortho to thiazole) | 7.90 | 7.92 | Doublet |

| Phenyl-H (meta to thiazole) | 7.35 | 7.38 | Doublet |

| Ethyl (-CH₂) | 2.70 | 2.73 | Quartet |

| Ethyl (-CH₃) | 1.25 | 1.28 | Triplet |

UV-Vis Spectra: The electronic absorption properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are used to generate a theoretical UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax). These calculations can also be performed in different solvents to study solvatochromic effects. researchgate.net

In Silico Design of Novel Derivatives with Tailored Properties

The in silico design of novel derivatives is a cornerstone of modern medicinal chemistry, enabling the rational design of molecules with specific, improved properties. For the this compound scaffold, computational tools are employed to predict how structural modifications will influence biological activity, pharmacokinetic profiles, and physicochemical properties. These studies often involve the generation of a virtual library of derivatives and their subsequent evaluation using a variety of computational methods.

A common approach involves the modification of the core structure at various positions to explore the structure-activity relationship (SAR). For derivatives of 2-phenyl-thiazole, modifications often focus on the phenyl ring and the thiazole core. For instance, the introduction of different substituents on the phenyl ring can significantly impact the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets.

Computational tools such as SwissADME are frequently used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these newly designed derivatives. dergipark.org.tr These predictions help in prioritizing which compounds to synthesize and test experimentally, thereby saving time and resources. For example, parameters like lipophilicity (logP), water solubility, and potential for blood-brain barrier penetration are calculated to assess the drug-likeness of the designed molecules.

Molecular docking is another powerful technique used in the in silico design process. This method predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. For thiazole derivatives, which have shown a wide range of biological activities including antimicrobial and anticancer effects, docking studies can help in identifying potential biological targets and in optimizing the binding affinity of the designed compounds. dergipark.org.trresearchgate.net For example, studies on similar 2,4-disubstituted thiazole derivatives have explored their potential as inhibitors of enzymes like DNA gyrase. dergipark.org.trdergipark.org.tr

The following table summarizes the types of in silico tools and their applications in the design of novel thiazole derivatives.

| Computational Tool | Application in Derivative Design | Predicted Properties | References |

| SwissADME | Prediction of pharmacokinetic properties | Lipophilicity, water solubility, drug-likeness, metabolic stability | dergipark.org.tr |

| Molecular Docking | Prediction of binding mode and affinity to biological targets | Binding energy, protein-ligand interactions, identification of key binding residues | dergipark.org.trresearchgate.net |

| Quantum Mechanics | Calculation of electronic properties and reactivity | Molecular orbital energies, electrostatic potential maps, charge distribution |

Mechanistic Path Studies for Key Reactions (e.g., transition state analysis)

The synthesis of the 2-aryl-thiazole-4-carbaldehyde scaffold often involves the Hantzsch thiazole synthesis or variations thereof. This reaction typically involves the condensation of a thioamide with an α-haloketone. Computational studies on such reactions can elucidate the reaction mechanism, identify the rate-determining step, and explain the observed regioselectivity. Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates.

For instance, the reaction of a substituted thiobenzamide (B147508) with 3-bromo-2-oxopropanal to form a 2-aryl-thiazole-4-carbaldehyde could be modeled computationally. Such a study would involve locating the transition state structures for each elementary step of the reaction, such as the initial nucleophilic attack of the sulfur atom on the α-halocarbonyl compound, the subsequent cyclization, and the final dehydration step.

Furthermore, reactions involving the carbaldehyde group at the 4-position of the thiazole ring are also amenable to computational investigation. These can include oxidation, reduction, or condensation reactions. For example, the Knoevenagel condensation of this compound with an active methylene (B1212753) compound could be studied to understand the stereoselectivity of the product formation. Transition state analysis would reveal the energies of the competing pathways leading to different stereoisomers.

The table below outlines hypothetical computational investigations into key reactions of this compound.

| Reaction Type | Computational Method | Investigated Parameters |

| Hantzsch Thiazole Synthesis | Density Functional Theory (DFT) | Reaction mechanism, transition state geometries, activation energies |

| Knoevenagel Condensation | Transition State Theory, DFT | Stereoselectivity, reaction pathway, influence of catalysts |

| Oxidation of Aldehyde | Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanism with an oxidizing agent, role of solvent |

| Reduction of Aldehyde | DFT | Mechanism of hydride transfer, stereochemistry of the resulting alcohol |

While direct experimental and computational data for this compound remains to be published, the methodologies and findings from related thiazole derivatives provide a strong framework for its theoretical investigation. Such studies are crucial for unlocking the full potential of this class of compounds in various scientific and technological fields.

Applications in Organic Synthesis and Materials Science

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde as a Versatile Building Block in Complex Chemical Syntheses

The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the elaboration of the thiazole (B1198619) core into more intricate structures. This makes the compound a cornerstone for synthesizing complex heterocyclic systems and macrocycles.

The aldehyde functionality of this compound is a key feature that allows it to participate in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the reaction of the aldehyde with a bifunctional reagent, leading to the formation of a new ring fused to the thiazole.

The strategic hybridization of two or more bioactive heterocyclic scaffolds into a single molecular entity is a recognized approach to developing novel therapeutic agents. acs.org Thiazole derivatives are frequently used as precursors in the synthesis of such hybrids. acs.org For instance, the aldehyde group can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) or with various amines and hydrazines to construct fused systems like thiazolo[4,5-b]pyridines, thiazolo[4,5-d]pyrimidines, or thiazolyl-pyrazoline conjugates. acs.orgmdpi.com

A general mechanism for such a fusion is the Hantzsch-thiazole synthesis, which is a robust methodology for creating thiazole-linked hybrids. acs.org While the Hantzsch synthesis itself typically forms the thiazole ring, analogous principles apply where the pre-formed thiazole-4-carbaldehyde undergoes condensation followed by cyclization. For example, reaction with a thiosemicarbazide (B42300) derivative could lead to thiazolo-thiadiazine systems. Similarly, a [4+2] cycloaddition reaction involving the diene system of a thiazole ring can yield highly functionalized and structurally complex fused rings, such as thiazolo-fused bridged isoquinolones. nih.gov These synthetic strategies underscore the role of the title compound as a foundational element for accessing diverse and complex chemical matter. acs.orgnih.gov

The rigid and planar nature of the 2-phenylthiazole (B155284) scaffold makes it an excellent component for the construction of macrocycles and for directing the formation of supramolecular assemblies. Macrocyclic peptides that incorporate a thiazole ring are considered privileged structures in drug discovery due to their enhanced stability and bioactivity. researchgate.netnih.gov

Several synthetic strategies can be envisioned where this compound serves as a key precursor:

Modification and Cyclization: The aldehyde can be readily converted into other functional groups, such as an amine (via reductive amination) or a halomethyl group (via reduction and halogenation), which can then participate in macrocyclization reactions. For example, a method for macrocyclization via thioalkylation involves the reaction of S-nucleophiles with N-terminal 4-chloromethyl thiazoles to yield macrocyclic peptides. nih.gov

Component in Multicomponent Reactions: The compound can be a component in reactions designed to form large cyclic structures. The conformational rigidity imparted by the 2-arylthiazole unit can help pre-organize the linear precursor for efficient cyclization. acs.org

In the realm of supramolecular chemistry, the formation of ordered structures is driven by non-covalent interactions. The aromatic phenyl and thiazole rings of the title compound are capable of engaging in π-π stacking interactions, which are crucial for the self-assembly of molecules into larger, stable architectures. mdpi.com These interactions, combined with other forces like hydrogen bonding (if the aldehyde is modified to a group like an amide or alcohol), can direct the formation of well-defined supramolecular structures, such as layered assemblies or host-guest complexes. mdpi.com

Development of Functional Materials and Devices

The electronic and photophysical properties inherent to the 2-arylthiazole structure make this compound an attractive precursor for a variety of functional materials.

Thiazole derivatives are increasingly utilized in the field of organic electronics due to their favorable properties. The thiazolo[5,4-d]thiazole (B1587360) core, for instance, is a planar, rigid, and conjugated system that has been widely exploited in organic electronics and solar cells. mdpi.com The 2-(4-ethylphenyl)thiazole (B3266261) structure shares some of these beneficial characteristics. This molecular framework can be considered a donor-acceptor (D-A) system, where the electron-rich ethylphenyl group acts as the donor and the electron-deficient thiazole ring acts as the acceptor. This intrinsic D-A character is advantageous for charge transport in organic field-effect transistors (OFETs) and for creating emissive layers in organic light-emitting diodes (OLEDs).

The aldehyde group at the C4 position provides a convenient site for extending the π-conjugation of the system through reactions like Knoevenagel or Wittig condensations. This allows for the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the optical band gap, which in turn controls the color and efficiency of emission in OLEDs. nih.gov Fused-ring carbazole (B46965) derivatives, which share structural similarities with aryl-thiazoles, are noted for their tunable frontier orbital energies that enable a wide gamut of emission colors (red, green, blue). rsc.org By analogy, polymers or oligomers derived from this compound could be designed as host or emissive materials in OLEDs. For example, derivatives of carbazole and imidazole (B134444) have been successfully used as emitters in deep-blue OLEDs and as hosts for phosphorescent emitters. mdpi.comresearchgate.net

Table 1: Performance of OLEDs Based on Structurally Related Heterocyclic Compounds

| Emitter/Host Material Type | Device Role | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |

| Carbazole-π-Imidazole Derivative | Emitter | 4.43% | Deep-Blue | (0.159, 0.080) | nih.gov |

| Carbazole-Diphenyl Imidazole | Emitter | 1.1% | Deep-Blue | (0.16, 0.08) | mdpi.com |

| Carbazole-Diphenyl Imidazole | Host | 8.3% (Green), 6.4% (Red) | Green, Red | N/A | mdpi.com |

| Carbazole Derivative (CZ-1) | Emitter | ~9.5% | Greenish-Blue | (0.16, 0.29) | mdpi.com |

The inherent fluorescence of the 2-arylthiazole scaffold makes it an excellent platform for designing fluorescent probes and chemosensors. The mechanism of sensing often relies on the interaction of an analyte with the probe, which perturbs its electronic structure and results in a change in its fluorescence properties (intensity or wavelength). kfupm.edu.sa

Thiazole-based sensors have been developed for a variety of analytes:

Anion Sensing: A novel thiazole-based carbaldehyde bearing a benzimidazole (B57391) fluorophore was developed as a selective sensor for the fluoride (B91410) anion. nih.gov The interaction with fluoride caused a significant red shift in the emission maxima via an intramolecular charge transfer (ICT) mechanism. nih.gov Similarly, other sensors based on 2-(2′-hydroxyphenyl)-4-phenylthiazole have shown high selectivity for fluoride, where the interaction inhibits an excited-state intramolecular proton transfer (ESIPT) process, leading to a large Stokes shift. kfupm.edu.sa

Cation Sensing: Thiazole-substituted salicylaldehyde (B1680747) derivatives have been designed as "fluorescent-on" probes for the selective detection of Al³⁺ ions. researchgate.net Coordination polymers incorporating thiazole ligands have also been studied for their ability to detect heavy metal cations like Hg(II) through luminescence quenching. mdpi.com

In this compound, the thiazole nitrogen, the sulfur atom, and the aldehyde's carbonyl oxygen can all act as potential binding sites for analytes. The binding of a target ion or molecule can modulate the ICT character of the compound, leading to a "turn-on" or "turn-off" fluorescent response, making it a promising candidate for the development of new, highly selective chemosensors. nih.gov

The aldehyde functionality is a versatile handle for polymerization, allowing this compound to serve as a monomer for creating novel polymeric materials. The incorporation of the rigid, aromatic, and fluorescent 2-arylthiazole unit into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic functionalities.

Several polymerization routes can be employed:

Polycondensation: The aldehyde can undergo polycondensation reactions with difunctional nucleophiles. For example, reaction with diamines would lead to the formation of poly(azomethine)s or poly(Schiff base)s. These polymers are known for their thermal stability and semiconductor properties.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with bis-phosphonium salts or bis-phosphonates can lead to the formation of conjugated polymers containing vinylene linkages, which are of great interest for applications in organic electronics.

The resulting polymers would benefit from the properties of the thiazole monomer. The inherent fluorescence could lead to emissive polymers for OLEDs or sensory materials. The rigid backbone would contribute to high thermal stability and potentially liquid crystalline behavior, which is useful for creating ordered thin films for electronic devices.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The structure and function of these materials are highly tunable and depend on the geometry and chemical nature of both the metallic nodes and the organic linkers. rsc.org While direct experimental evidence for the integration of this compound into MOFs or coordination polymers is not prominently documented in peer-reviewed literature, the broader class of thiazole-containing ligands has been successfully employed for this purpose. cnr.it

Thiazole derivatives, especially those functionalized with coordinating groups, are attractive for the design of MOFs due to the presence of both a hard nitrogen and a soft sulfur donor atom, which can coordinate to a variety of metal ions. cnr.it For instance, ligands based on thiazolo[5,4-d]thiazole, which contains multiple nitrogen and sulfur heteroatoms, have been used to create MOFs with unique fluorescence properties and potential applications in sensing and bioimaging. rsc.orgmdpi.com These frameworks are typically synthesized under solvothermal conditions, where the metal salt and the organic ligand are heated in a solvent. rsc.orgcnr.it

For this compound to be utilized as a primary linker in MOF synthesis, its aldehyde functionality would likely need to be converted into a more suitable coordinating group, such as a carboxylate or a pyridyl group. This chemical modification would provide the necessary coordination sites to form stable, extended networks with metal centers. The resulting MOFs could potentially exhibit interesting porous structures and functionalities stemming from the incorporated ethylphenyl and thiazole moieties.

A hypothetical synthetic route could involve the oxidation of the carbaldehyde to a carboxylic acid, creating a ligand capable of bridging metal ions. The general approach for constructing thiazole-based MOFs is summarized in the table below.

| Component | Role in MOF Assembly | Example from Literature |

| Metal Ion/Cluster | Structural node | Zn(II), Cd(II), Lanthanides mdpi.comacs.org |

| Organic Ligand | Linker connecting metal nodes | Thiazolo[5,4-d]thiazole-2,7-dicarboxylate mdpi.com |

| Synthesis Condition | Facilitates crystal growth | Solvothermal Synthesis rsc.org |

Role as a Ligand in Catalysis (excluding biological/enzymatic catalysis with clinical implications)

The thiazole ring is a key structural motif in a variety of ligands used in transition metal catalysis. The nitrogen atom of the thiazole ring readily coordinates to transition metals, forming stable complexes that can catalyze a wide array of organic reactions.

Transition metal complexes containing thiazole-based ligands have been synthesized and characterized, revealing their potential as effective catalysts. cdnsciencepub.com Metals such as palladium, iridium, iron, and copper have been successfully complexed with thiazole derivatives. nih.govacs.org In many of these complexes, the thiazole ligand coordinates to the metal center through its nitrogen atom. cdnsciencepub.com For example, palladium(II) complexes with phenylthiazole ligands have been prepared and structurally characterized, showing a dimeric structure where the ligand binds through both the thiazole nitrogen and an ortho-carbon of the phenyl ring. cdnsciencepub.com

The electronic properties of the thiazole ring, and by extension the substituents on the ring, can influence the stability and reactivity of the resulting metal complex. The presence of the 4-ethylphenyl group in this compound could, for instance, modulate the electron density at the coordinating nitrogen atom, thereby affecting the catalytic properties of its metal complexes.

| Metal Center | Thiazole Ligand Type | Coordination Mode | Resulting Complex Application |

| Palladium(II) | 2-Methyl-4-phenyl-1,3-thiazole | N, C-orthometalation | Suzuki-Miyaura cross-coupling cdnsciencepub.com |

| Iridium | Chiral N,P-thiazole ligands | N, P-chelation | Asymmetric hydrogenation nih.gov |

| Iron(III), Copper(II) | Thiazole derivatives | Not specified | General catalysis acs.orgsemanticscholar.org |

Thiazole-ligated transition metal complexes have demonstrated significant catalytic activity and selectivity in several important organic transformations.

Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes bearing simple phenylthiazole ligands have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds. cdnsciencepub.com These catalysts are compatible with a range of functional groups. cdnsciencepub.com

Asymmetric Hydrogenation: Chiral N,P-ligands based on a thiazole scaffold have been used in iridium-catalyzed asymmetric hydrogenation of olefins, achieving high reactivity and selectivity. nih.gov

Synthesis of Heterocycles: Iron(III), palladium(II), and copper(II) complexes of new thiazole derivatives have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.orgsemanticscholar.orgnih.gov The palladium(II) complex, in particular, exhibited high efficiency and could be reused for several cycles without a significant loss of activity. acs.orgsemanticscholar.orgnih.gov

The catalytic performance of a hypothetical complex derived from this compound would depend on the nature of the metal center and the specific reaction conditions. The aldehyde group could potentially participate in the catalytic cycle or be used to immobilize the catalyst on a solid support. The electronic influence of the ethylphenyl group would also play a crucial role in determining the catalyst's activity and selectivity.

| Catalytic Reaction | Metal-Thiazole Catalyst | Key Findings |

| Suzuki-Miyaura Coupling | Palladium(II)-phenylthiazole | Active for a wide range of substrates. cdnsciencepub.com |

| Asymmetric Hydrogenation | Iridium-chiral thiazole N,P-ligand | High reactivity and enantioselectivity. nih.gov |

| Pyrazole Synthesis | Palladium(II)-thiazole derivative | High efficiency (97%), short reaction time, reusable. acs.orgsemanticscholar.orgnih.gov |

Future Perspectives and Emerging Research Avenues for 2 4 Ethyl Phenyl Thiazole 4 Carbaldehyde Research

Exploration of Unconventional Synthetic Pathways (e.g., flow chemistry, electrochemistry)

The traditional batch synthesis of thiazole (B1198619) derivatives often faces challenges related to scalability, reaction control, and safety. bepls.com Future research will increasingly pivot towards unconventional synthetic strategies that offer significant advantages in efficiency, control, and environmental impact. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry stands out as a transformative approach for synthesizing compounds like 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. durham.ac.uk In this method, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. This technique enables rapid optimization, improved heat and mass transfer, and enhanced safety by minimizing the volume of hazardous materials handled at any given time. durham.ac.uk Scalable, automated flow procedures have been successfully devised for other substituted thiazoles, demonstrating a clear pathway for the continuous production of the target compound. durham.ac.uk

Electrochemistry: Electrochemical synthesis offers a green and powerful alternative by using electricity to drive chemical reactions. This method can reduce the reliance on conventional, often hazardous, reagents and can enable unique chemical transformations that are difficult to achieve through traditional means. For thiazole synthesis, electrochemistry can facilitate key bond-forming steps under mild conditions, potentially leading to higher yields and cleaner reaction profiles.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Electrochemical Synthesis |

|---|---|---|---|

| Scalability | Often challenging, non-linear | Easily scalable by extending operation time | Scalable by increasing electrode surface area |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes durham.ac.uk | Operates at ambient pressure, avoids hazardous reagents |

| Control | Difficult to control temperature and mixing | Precise control over all reaction parameters durham.ac.uk | Fine control via electrode potential and current |

| Efficiency | Can suffer from lower yields and side reactions | Often higher yields and purity, rapid optimization figshare.com | High selectivity and efficiency, reduced waste |

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The synergy between automated synthesis platforms and artificial intelligence is set to revolutionize chemical research. For this compound, this integration promises to accelerate the discovery of optimal reaction conditions beyond human intuition. beilstein-journals.org

Autonomous self-optimizing flow reactors, guided by machine learning (ML) algorithms, can systematically explore a vast, multi-dimensional reaction space. beilstein-journals.org The process involves the system performing an initial set of experiments, feeding the results to an ML model, which then predicts the next set of conditions most likely to improve a target objective, such as yield or purity. This closed-loop cycle is repeated until the optimal conditions are identified, significantly reducing the time and resources required for process development. beilstein-journals.org For thiazole derivatives, ML models have already been explored to predict biological activity, and applying similar principles to reaction optimization is a logical and powerful next step. nih.gov

Table 2: Machine Learning-Driven Reaction Optimization Cycle

| Step | Description | Technology Involved |

|---|---|---|

| 1. Define Parameter Space | Identify key reaction variables (e.g., temperature, concentration, catalyst). | Human expertise, Design of Experiments (DoE). |

| 2. Automated Execution | An automated reactor performs a set of initial experiments. beilstein-journals.org | Flow reactors, robotic liquid handlers. |

| 3. Real-Time Analysis | Reaction outcomes (yield, purity) are measured automatically. beilstein-journals.org | In-line HPLC, NMR, or mass spectrometry. |

| 4. Model Training | Data is used to train a predictive machine learning model. beilstein-journals.orgnih.gov | ML algorithms (e.g., Bayesian optimization, neural networks). |

| 5. Prediction & Iteration | The model suggests new experimental conditions to improve the outcome. The cycle repeats. beilstein-journals.org | Optimization algorithms. |

Advanced Characterization Techniques Beyond Standard Methods (e.g., in-situ spectroscopy)

While standard characterization techniques like NMR, IR, and mass spectrometry are essential for confirming the final structure of this compound, they typically provide only a final snapshot of the reaction. researchgate.net Future research will benefit immensely from advanced, in-situ characterization methods that monitor the reaction as it happens.

Process Analytical Technology (PAT) tools, such as in-situ FTIR and Raman spectroscopy, can be integrated directly into a flow reactor or batch vessel. beilstein-journals.org These techniques provide real-time data on the concentration of reactants, intermediates, and products, offering a detailed window into the reaction kinetics and mechanism. This continuous data stream is not only invaluable for fundamental understanding but is also a critical component of the automated optimization workflows described above, enabling the ML algorithms to make informed decisions based on live reaction progress. beilstein-journals.org

Table 3: Comparison of Characterization Approaches

| Technique Type | Examples | Timing | Key Information Provided |

|---|---|---|---|

| Standard (Ex-situ) | NMR, FT-IR, Mass Spectrometry, X-ray Crystallography researchgate.netnih.gov | Post-reaction analysis of isolated product. | Confirms final structure, purity, and molecular composition. researchgate.net |

| Advanced (In-situ) | FTIR, Raman, UV-Vis Spectroscopy beilstein-journals.org | Real-time monitoring during the reaction. | Reaction kinetics, detection of transient intermediates, mechanism insight. |

Development of Novel Non-Biological Applications in Niche Chemical Fields

The vast majority of research on thiazole derivatives has been driven by their pharmacological potential. nih.govnih.govacs.org However, the unique electronic and structural properties of the thiazole ring make compounds like this compound attractive candidates for non-biological applications in materials science.

One emerging area is in the formulation of advanced polymers and coatings. For instance, other thiazole derivatives have been successfully incorporated as additives into polyurethane coatings to enhance their performance. researchgate.net The aldehyde functional group and the aromatic system of this compound could allow it to be chemically integrated into polymer backbones or to act as a cross-linking agent, potentially improving properties like thermal stability, UV resistance, or conductivity. Other potential applications could include the development of organic dyes, sensors, or components for organic electronic devices, where the heterocyclic core can play a role in charge transport or light absorption/emission.

Table 4: Potential Non-Biological Applications